antibiotic A447 D
Description
Antibiotic A447 D is a member of the anthracycline class of antibiotics, isolated from natural sources alongside its analog A447 C . Anthracyclines are renowned for their antitumor and antimicrobial activities, primarily through mechanisms such as DNA intercalation, topoisomerase II inhibition, and free radical generation . A447 D shares the core structural features of anthracyclines, including a tetracyclic aglycone moiety linked to a sugar group. However, its unique substituents, particularly in the sugar side chain, distinguish it from other family members .
Properties
CAS No. |
107480-96-6 |
|---|---|
Molecular Formula |
C10H7NO3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Scope of Available Data
The search results focus on well-characterized antibiotics such as tetracycline , penicillin , piericidins , and amythiamicins , with detailed discussions of their synthesis, reaction kinetics, and structure-activity relationships (SAR). For example:
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Tetracycline synthesis involves Diels–Alder cycloaddition and photooxidation steps .
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Piericidins (e.g., piericidin A) feature complex pyridinol-polyene architectures synthesized via convergent strategies, including asymmetric aldol reactions and Stille couplings .
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β-lactams like penicillin rely on enzyme-mediated fermentation and semisynthetic modifications .
No references to "antibiotic A447 D" were found in these contexts.
Potential Explanations for Missing Data
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Nomenclature : The compound may be referenced under an alternative name, a proprietary designation, or a deprecated identifier in older literature.
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Research Stage : A447 D could be an experimental or preclinical candidate not yet widely published.
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Source Limitations : The provided search results prioritize peer-reviewed studies on established antibiotics, excluding niche or proprietary compounds.
Recommendations for Further Investigation
To locate data on "this compound," consider the following steps:
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Specialized Databases : Query platforms like SciFinder, Reaxys, or PubChem for chemical identifiers (CAS numbers, IUPAC names).
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Patent Literature : Search the USPTO or WIPO databases for patents referencing A447 D.
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Direct Outreach : Contact academic or industrial researchers specializing in antibiotic discovery for unpublished data.
Comparative Data for Established Antibiotics
While A447 D-specific details are unavailable, the reaction principles for analogous antibiotics may provide insights. For example:
Comparison with Similar Compounds
Comparison with Similar Anthracycline Antibiotics
Structural Comparisons
Table 1: Structural Features of A447 D and Related Anthracyclines
Key Insights :
- A447 D’s deoxyaminosugar contributes to its enhanced stability against enzymatic degradation compared to Arugomycin’s L-rhodosamine .
- Unlike sulfurmycins, which incorporate thioether bonds for improved redox properties, A447 D relies on hydroxyl groups for DNA binding .
Table 2: Antimicrobial and Antitumor Activities
Key Insights :
Discussion and Future Perspectives
A447 D demonstrates balanced efficacy and safety among anthracyclines, outperforming analogs like Arugomycin in MRSA inhibition and Ditrisarubicin C in resistance profiles. However, challenges remain:
- Limited clinical data: Most studies are in vitro or preclinical .
- Synthesis complexity : Natural sourcing limits scalability; semisynthetic routes are under exploration .
Q & A
Basic Research Questions
Q. How can spectroscopic methods distinguish antibiotic A447 D from structural analogs like cosmomycin C?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) and heteronuclear single quantum coherence (HSQC) spectroscopy to compare chemical shifts and carbon chain lengths. For example, the absence of a C-14 methyl triplet (1.09 ppm) in A447 D’s NMR spectrum, coupled with a new HSQC peak at 1.47 ppm (indicating an acetate starter unit), differentiates it from propionate-derived analogs like cosmomycin C .
Q. What in vitro assays are recommended to evaluate A447 D’s efficacy against antibiotic-resistant pathogens?
- Methodological Answer : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) under standardized conditions (e.g., CLSI guidelines). Include controls for pH, temperature, and bacterial inoculum size. Replicate experiments ≥3 times to account for biological variability, and use statistical tools like ANOVA to validate significance .
Q. Which chromatographic techniques are optimal for quantifying A447 D in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 447 nm (A447) is preferred due to the compound’s absorbance profile. Validate the method using spiked samples to assess recovery rates (≥80%) and limit of quantification (LOQ < 0.1 µg/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for A447 D across studies?
- Methodological Answer : Conduct a meta-analysis of raw datasets, focusing on variables such as bacterial strain selection, growth phase, and assay conditions. Apply error propagation models to quantify uncertainties in MIC measurements. Cross-reference with structural data (e.g., NMR) to confirm compound integrity in conflicting studies .
Q. What experimental strategies optimize heterologous expression of A447 D’s biosynthetic gene clusters?
- Methodological Answer : Use comparative genomics to identify promoter regions and regulatory elements in cosmomycin-type polyketide synthase (PKS) systems. Test expression in Streptomyces hosts with optimized ribosomal binding sites. Monitor yields via LC-MS and adjust fermentation parameters (e.g., carbon source, temperature) to enhance production .
Q. How does A447 D’s structure-activity relationship (SAR) inform the design of novel analogs?
- Methodological Answer : Perform systematic truncation of the polyketide chain and evaluate MICs against Gram-positive pathogens. Use molecular docking to correlate structural modifications (e.g., acetate vs. propionate starters) with binding affinity to bacterial targets like DNA gyrase. Validate predictions via site-directed mutagenesis .
Q. What comparative genomic approaches identify regulatory elements in A447 D’s biosynthesis?
- Methodological Answer : Annotate putative transcription factor binding sites upstream of the PKS cluster using tools like MEME Suite. Compare with homologous clusters in Streptomyces spp. to identify conserved motifs. Validate candidate regulators via CRISPR interference (CRISPRi) and measure changes in A447 D production .
Q. How can pharmacokinetic (PK) models for A447 D be developed using in vitro data?
- Methodological Answer : Integrate hepatic microsomal stability assays (e.g., half-life in human liver microsomes) and plasma protein binding data into compartmental PK models. Use software like Phoenix WinNonlin to simulate bioavailability and dose-response relationships. Cross-validate with in vivo rodent studies for absorption/distribution parameters .
Q. What multi-omics approaches elucidate A447 D’s mode of action in bacterial cells?
- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to profile changes in Staphylococcus aureus exposed to sub-MIC A447 D. Use pathway enrichment analysis (e.g., KEGG) to identify disrupted metabolic networks. Validate hypotheses via CRISPR-Cas9 knockout of upregulated genes .
Methodological Notes
- Data Analysis : Always include raw data in appendices and processed data in main texts. Use tools like R or Python for statistical modeling, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Experimental Design : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses. For example, prioritize studies comparing A447 D’s efficacy against ESKAPE pathogens .
- Error Reporting : Quantify uncertainties via standard deviation (SD) or confidence intervals (CI). For spectroscopic data, report signal-to-noise ratios and instrument calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
